molecular formula C16H21N3O4S B2616857 N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 922102-03-2

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No. B2616857
CAS RN: 922102-03-2
M. Wt: 351.42
InChI Key: VNUZVSIJOMHMJE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 57 bond(s). There are 29 non-H bond(s), 15 multiple bond(s), 10 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 secondary amide(s) (aliphatic), and 1 N azo-derivative(s) .

Scientific Research Applications

Synthesis and Chemical Analysis

Synthesis of N-substituted Derivatives Research has shown that 1,3,4-oxadiazole-bearing compounds are synthesized for their significant biological activities. The process involves a series of steps starting from benzenesulfonyl chloride leading to various N-substituted derivatives. These compounds were then screened against bacteria, showing moderate to significant activity, highlighting their potential in antimicrobial applications (Khalid et al., 2016).

Biological and Pharmacological Activities

Antimicrobial and Antiprotozoal Agents A series of novel derivatives, including the core structure of interest, have been synthesized and evaluated for antimicrobial and antiprotozoal activities. These compounds demonstrated promising results against bacterial, fungal, and Trypanosoma cruzi infections, suggesting their potential as therapeutic agents in treating various infections (Patel et al., 2017).

Insecticidal Activities Anthranilic diamides analogs containing 1,3,4-oxadiazole rings were synthesized and tested for their insecticidal activities against the diamondback moth. Some compounds exhibited high effectiveness, which could be beneficial for agricultural applications in controlling pest populations (Qi et al., 2014).

Anticancer Potential Research into the chemical genetics approach for discovering apoptosis inducers identified compounds, including those based on the 1,3,4-oxadiazole structure, as potential anticancer agents. This method highlights the capability of these compounds to induce apoptosis in cancer cells, providing a pathway to new cancer therapies (Cai et al., 2006).

Cardiac Myosin Activation Sulfonamidophenylethylamide analogues, related to the chemical structure , have been explored for their ability to act as cardiac myosin activators. This research presents a novel approach to treating systolic heart failure, demonstrating the compounds' effectiveness in in vitro and in vivo studies (Manickam et al., 2019).

properties

IUPAC Name

N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-4-5-9-14(20)17-16-19-18-15(23-16)12-7-6-8-13(10-12)24(21,22)11(2)3/h6-8,10-11H,4-5,9H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUZVSIJOMHMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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